molecular formula C21H20N6O3S B3002275 6-((4-(4-ethoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-77-6

6-((4-(4-ethoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3002275
CAS RN: 852153-77-6
M. Wt: 436.49
InChI Key: IOMWJODBYIOXCO-UHFFFAOYSA-N
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Description

The compound "6-((4-(4-ethoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are known for their potential biological activities and their ability to form various supramolecular structures through hydrogen bonding and other interactions .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including the treatment of chloro-substituted uracils with different reagents in the presence of a base, as seen in the preparation of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . Additionally, cyclization reactions of carbonyl-thiosemicarbazides in a basic medium can yield 6-substituted pyrimidine-2,4-dione derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite versatile, as evidenced by the various complexes formed with ligands such as 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine. These complexes can range from dinuclear structures to one-dimensional polymers, depending on the metal ions and ligands involved . The presence of substituents on the pyrimidine ring can significantly influence the binding behavior and overall molecular architecture.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including electrophilic substitution reactions like the Vilsmeier-Haack reaction, bromination, and nitration . They can also react with electrophiles, leading to alkylation or acetylation at specific positions on the molecule, as seen in the synthesis of 6-substituted pyrimidine-2,4-dione derivatives . These reactions are crucial for modifying the chemical structure and potentially altering the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's reactivity, solubility, and stability. The presence of heteroatoms such as sulfur or nitrogen in the structure can also contribute to the formation of hydrogen bonds and other non-covalent interactions, which are essential for constructing supramolecular structures . These properties are important for understanding the behavior of these compounds in different environments and their potential applications in various fields, including medicinal chemistry.

Mechanism of Action

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The study suggests that these compounds have potential for further development as anti-tubercular agents .

properties

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-2-30-17-7-5-16(6-8-17)27-18(10-15-11-19(28)24-20(29)23-15)25-26-21(27)31-13-14-4-3-9-22-12-14/h3-9,11-12H,2,10,13H2,1H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMWJODBYIOXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(4-ethoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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